An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2,6-dimethyltetrahydro-4H-pyran-4-one
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2,6-dimethyltetrahydro-4H-pyran-4-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,6-dimethyltetrahydro-4H-pyran-4-one. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Chemical Properties
2,6-dimethyltetrahydro-4H-pyran-4-one is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂.[1] Its core structure consists of a tetrahydropyran ring with two methyl groups at positions 2 and 6, and a ketone functional group at position 4.
Physicochemical Data
Quantitative data for 2,6-dimethyltetrahydro-4H-pyran-4-one is summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data. Furthermore, data for the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, is provided for comparative purposes, as experimental data for the saturated compound is limited.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₇H₁₂O₂ | --- | [1] |
| Molecular Weight | 128.17 g/mol | Calculated | [1] |
| IUPAC Name | 2,6-dimethyloxan-4-one | --- | [1] |
| CAS Number | 1073-79-6 | --- | [1] |
| XLogP3 | 0.4 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Rotatable Bond Count | 0 | Computed | [1] |
| Topological Polar Surface Area | 26.3 Ų | Computed | [1] |
| Heavy Atom Count | 9 | Computed | [1] |
| Complexity | 108 | Computed | [1] |
| Boiling Point (for 2,6-dimethyl-4H-pyran-4-one) | 248-250 °C | Experimental | [2][3] |
| Melting Point (for 2,6-dimethyl-4H-pyran-4-one) | 133-137 °C | Experimental | [2][3] |
| Solubility (for 2,6-dimethyl-4H-pyran-4-one) | Slightly soluble in water | Experimental | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2,6-dimethyltetrahydro-4H-pyran-4-one was not found in the available literature, general synthetic strategies for related tetrahydropyran-4-one derivatives have been described. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the parent compound, tetrahydro-4H-pyran-4-one, has been reported via the reaction of 3-chloropropionyl chloride and ethylene gas in the presence of aluminum chloride, followed by hydrolysis and cyclization.
A potential synthetic route to 2,6-dimethyltetrahydro-4H-pyran-4-one could be envisioned through modifications of such established methods, for example, by using substituted starting materials. ChemicalBook lists synthetic routes for the chiral variant, (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one, starting from (2R)-2,3-dihydro-2-methyl-4H-pyran-4-one and methyllithium, suggesting that stereoselective syntheses are achievable.[4]
Biological Activity and Potential Applications
The tetrahydro-4H-pyran-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] While specific biological data for 2,6-dimethyltetrahydro-4H-pyran-4-one is limited, the broader class of tetrahydro-4H-pyran-4-one derivatives has demonstrated a wide range of pharmacological activities.
Anticancer Activity
Derivatives of tetrahydro-4H-pyran-4-one have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[5] The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).[5]
Antimicrobial Activity
Certain derivatives of tetrahydro-4H-pyran-4-one exhibit significant activity against a range of bacterial and fungal pathogens.[5] A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of tetrahydro-4H-pyran-4-one derivatives.
MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The test compound is serially diluted in the culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 24 to 72 hours.[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[5]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.[5]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Methodology:
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a 0.5 McFarland standard.[5]
-
Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[5]
-
Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[5]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the involvement of 2,6-dimethyltetrahydro-4H-pyran-4-one in any particular signaling pathways. However, based on the activities of related compounds, it can be hypothesized that its derivatives may modulate pathways involved in apoptosis, cell cycle regulation, and bacterial DNA replication.
Hypothesized Mechanism of Antimicrobial Action
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,6-dimethyltetrahydro-4H-pyran-4-one is classified with the following hazards:
-
H227: Combustible liquid.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,6-dimethyltetrahydro-4H-pyran-4-one belongs to a class of compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is not abundant, the known biological activities of related tetrahydro-4H-pyran-4-one derivatives suggest that it may possess valuable anticancer and antimicrobial properties. Further research is warranted to synthesize and evaluate the biological profile of 2,6-dimethyltetrahydro-4H-pyran-4-one to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for such future investigations.
References
- 1. Tetrahydro-2,6-dimethyl-4H-pyran-4-one | C7H12O2 | CID 70626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (2R,6R)-2,6-dimethyltetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
